molecular formula C20H16N2O4S B2880219 2-(furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one CAS No. 863005-35-0

2-(furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B2880219
CAS No.: 863005-35-0
M. Wt: 380.42
InChI Key: ZLFDGQRVHCDECZ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a benzothiazepinone derivative featuring a furan ring at position 2 and a 4-nitrobenzyl group at position 3. Its synthesis typically involves Knoevenagel condensation, cyclization, and N-alkylation steps, yielding a seven-membered thiazepine ring fused to a benzene moiety . The crystal structure (determined via SHELX software ) reveals key interactions between the nitro group and the benzothiazepinone core, which may influence its binding to the GSK-3β allosteric site .

Properties

IUPAC Name

2-(furan-2-yl)-5-[(4-nitrophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-20-12-19(17-5-3-11-26-17)27-18-6-2-1-4-16(18)21(20)13-14-7-9-15(10-8-14)22(24)25/h1-11,19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFDGQRVHCDECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a compound belonging to the thiazepine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O4SC_{20}H_{16}N_{2}O_{4}S. The compound features a thiazepine ring fused with a furan moiety and a nitrobenzyl substituent. The structural conformation plays a significant role in its biological activity.

Anticancer Activity

Recent studies have indicated that compounds within the thiazepine class exhibit significant anticancer properties. For instance, this compound has been investigated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated that the compound effectively induces apoptosis in human cancer cells by activating caspase pathways and inhibiting proliferation markers such as cyclin D1 and CDK4 .

GSK-3β Inhibition

The compound has also been studied as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in several diseases including diabetes and Alzheimer's disease. Structure-activity relationship (SAR) studies have shown that modifications in the nitrobenzyl group can enhance GSK-3β inhibitory activity. The compound's ability to inhibit GSK-3β suggests its potential in treating neurodegenerative disorders .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of bacterial strains. Studies indicate that the compound disrupts bacterial cell membranes and inhibits protein synthesis, making it a candidate for further development as an antibacterial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazepine ring structure allows for various interactions with enzymes and receptors:

  • Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Enzyme Inhibition : As a GSK-3β inhibitor, it alters cellular signaling pathways involved in cell growth and survival.
  • Membrane Disruption : Its antimicrobial action is linked to structural interactions with bacterial membranes leading to cell lysis.

Case Studies

StudyObjectiveFindings
Study A Investigate anticancer effectsInduced apoptosis in breast cancer cells; inhibited proliferation markers
Study B Analyze GSK-3β inhibitionDemonstrated significant inhibition; potential for neurodegenerative disease treatment
Study C Assess antimicrobial propertiesEffective against E. coli and S. aureus; disrupted cell membranes

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzothiazepinone Derivatives

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Reference
Target Compound 2-(Furan-2-yl), 5-(4-nitrobenzyl) ~395.40 g/mol Nitro, furan, thiazepinone
5-(2-Nitrobenzyl) isomer 2-(Furan-2-yl), 5-(2-nitrobenzyl) ~395.40 g/mol Nitro (ortho position)
5-(2-Dimethylaminoethyl)-3-fluoro analog (Compound 30) 3-Fluoro, 5-(2-dimethylaminoethyl) ~388.44 g/mol Fluoro, tertiary amine
Tetrahydrobenzo[f][1,4]thiazepine derivative Pentyl chain at position 5 262.13 g/mol Aliphatic chain, formyl group
  • Positional Isomerism : The 4-nitrobenzyl group in the target compound contrasts with the 2-nitrobenzyl substituent in its isomer (). The ortho-nitro substitution may reduce steric hindrance but alter electronic interactions with GSK-3β .

Pharmacological Analogs: Diltiazem-Related Compounds

Diltiazem, a clinically used benzothiazepine calcium channel blocker, shares structural motifs with the target compound. Key differences include:

  • Substituents : Diltiazem derivatives (e.g., Desacetyl Diltiazem) replace the nitrobenzyl group with hydroxy or methoxy groups, reducing electron-withdrawing effects .
  • Biological Targets : Unlike the target compound’s GSK-3β inhibition, diltiazem analogs primarily target L-type calcium channels .

Table 2: Pharmacological Activity Comparison

Compound Target Enzyme/Receptor IC50/Activity Therapeutic Application Reference
Target Compound GSK-3β 47.69 ± 2.38 μM* Neurodegenerative diseases
Diltiazem L-type Ca²⁺ channels ~0.1 μM (EC₅₀) Hypertension, angina
Fluorinated Analog (Compound 31) Not reported N/A Experimental

*Reported for a structurally similar compound (5-benzyl-2-(furan-2-yl) analog) .

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